molecular formula C8H8BrClN2 B1379758 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1609400-03-4

5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1379758
CAS No.: 1609400-03-4
M. Wt: 247.52 g/mol
InChI Key: CBEXFBLYOLENOU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

The molecular architecture of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride reveals a complex heterocyclic system that combines several important structural elements. The base compound, 5-bromo-2-methylimidazo[1,2-a]pyridine, possesses the Chemical Abstracts Service registration number 74420-51-2 and is characterized by the systematic name reflecting its substitution pattern. The structure features a five-membered imidazole ring fused to a six-membered pyridine ring, creating a bicyclic framework that serves as the foundation for its chemical and biological properties.

The positioning of the bromine atom at the 5-position and the methyl group at the 2-position significantly influences the compound's electronic distribution and steric characteristics. According to PubChem data, the compound exhibits the SMILES notation CC1=CN2C(=N1)C=CC=C2Br, which provides a detailed representation of its connectivity pattern. The InChI identifier MWCDNYHSYJDDJP-UHFFFAOYSA-N further confirms the structural uniqueness of this particular substitution pattern within the imidazo[1,2-a]pyridine family.

Property Value Reference
Molecular Formula C₈H₇BrN₂ (base compound)
Molecular Formula (HCl salt) C₈H₈BrClN₂
Molecular Weight 211.06 g/mol (base)
Molecular Weight (HCl salt) 247.52 g/mol
CAS Number 74420-51-2 (base compound)
CAS Number (HCl salt) 1609400-03-4

The hydrochloride salt formation represents a critical modification that transforms the physical and chemical properties of the parent compound. The formation of the hydrochloride salt occurs through protonation of the nitrogen atoms within the heterocyclic system, creating a positively charged species that associates with the chloride anion. This salt formation dramatically improves water solubility compared to the neutral parent compound, while simultaneously providing enhanced chemical stability under standard storage conditions.

The predicted collision cross section data provides additional insight into the compound's three-dimensional structure and behavior in analytical systems. Mass spectrometric analysis reveals distinct adduct formations, with the protonated molecular ion [M+H]⁺ appearing at mass-to-charge ratio 210.98654 and exhibiting a predicted collision cross section of 134.0 Ų. These analytical characteristics prove essential for identification and quantification procedures in both research and quality control applications.

Historical Context in Heterocyclic Chemistry

The development of imidazo[1,2-a]pyridine chemistry traces its origins to the pioneering work of Mosby, who first established synthetic methodologies for accessing this important heterocyclic scaffold. This foundational research opened new avenues in heterocyclic chemistry and demonstrated the synthetic accessibility of these fused ring systems under various reaction conditions. The historical significance of this work extends beyond the initial synthetic achievements, as it laid the groundwork for subsequent investigations into the diverse applications of imidazo[1,2-a]pyridine derivatives in both pharmaceutical and materials science applications.

The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives has undergone significant advancement over the past decade, with researchers developing increasingly sophisticated approaches to access substituted variants. These synthetic developments have been driven by the recognition of imidazo[1,2-a]pyridines as privileged scaffolds in medicinal chemistry, leading to intensive research efforts focused on expanding the structural diversity and improving the synthetic efficiency of these compounds. The historical progression of synthetic methods encompasses various strategies including condensation reactions, multicomponent reactions, oxidative coupling processes, tandem reactions, aminooxygenation procedures, and hydroamination reactions.

The specific development of brominated imidazo[1,2-a]pyridine derivatives, including compounds such as 5-bromo-2-methylimidazo[1,2-a]pyridine, represents a more recent chapter in this historical narrative. The introduction of halogen substituents, particularly bromine atoms, provides unique opportunities for further structural elaboration through cross-coupling reactions and other synthetic transformations. Research conducted on rapid, metal-free synthetic approaches has demonstrated the feasibility of accessing these brominated derivatives under environmentally benign conditions, including aqueous reaction media.

The historical context also reveals the gradual recognition of the importance of salt formation in optimizing the pharmaceutical properties of imidazo[1,2-a]pyridine derivatives. The development of hydrochloride salts represents a strategic approach to addressing solubility and stability challenges that historically limited the pharmaceutical utility of these compounds. This historical progression from basic synthetic methodology to sophisticated pharmaceutical optimization reflects the maturation of imidazo[1,2-a]pyridine chemistry as a field of significant practical importance.

Role of Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold has emerged as one of the most significant heterocyclic frameworks in contemporary medicinal chemistry, earning recognition as a privileged structure due to its remarkable versatility in biological applications. This recognition stems from the scaffold's ability to interact with diverse biological targets while maintaining favorable pharmaceutical properties, leading to its designation as a drug-like molecular framework. The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives encompasses anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities.

The therapeutic significance of imidazo[1,2-a]pyridine scaffolds is exemplified by their incorporation into numerous marketed pharmaceutical preparations. Notable examples include zolimidine, zolpidem, and alpidem, which demonstrate the clinical viability of this heterocyclic framework. These success stories have provided strong validation for continued research into imidazo[1,2-a]pyridine derivatives and have encouraged pharmaceutical companies to invest in the development of new compounds based on this scaffold.

Biological Activity Representative Compounds Clinical Status Reference
Central Nervous System Disorders Zolpidem, Alpidem, Necopidem Marketed/Clinical
Antimycobacterial Activity Imidazo[1,2-a]pyridine-3-carboxamides Research/Clinical
Anticancer Activity Various substituted derivatives Research Phase
Proton Pump Inhibition Zolimidine Marketed

The mechanism of action for imidazo[1,2-a]pyridine derivatives varies considerably depending on the specific substitution pattern and target application. These compounds demonstrate their therapeutic effects through various pathways, including enzyme inhibition, receptor modulation, and direct interaction with cellular components. The versatility in mechanism of action reflects the structural adaptability of the imidazo[1,2-a]pyridine framework, which can accommodate diverse substituents while maintaining the core heterocyclic architecture necessary for biological activity.

Recent research has particularly highlighted the potential of imidazo[1,2-a]pyridine derivatives in addressing antimicrobial resistance and cancer treatment challenges. The development of imidazo[1,2-a]pyridine-3-carboxamide derivatives by Moraski and colleagues has demonstrated significant promise as antimycobacterial agents, showing potent activity against resistant strains of mycobacteria. Similarly, research by Pethe and colleagues has showcased the clinical potential of these compounds in treating multidrug-resistant and extensively drug-resistant tuberculosis.

The pharmaceutical optimization of imidazo[1,2-a]pyridine derivatives, including the formation of hydrochloride salts such as this compound, represents a critical aspect of translating research discoveries into clinically viable therapeutic agents. The salt formation strategy addresses fundamental pharmaceutical challenges related to solubility, stability, and bioavailability, thereby enhancing the drug-like properties of these compounds. This optimization approach has proven essential for advancing imidazo[1,2-a]pyridine derivatives through preclinical development stages toward clinical evaluation.

Properties

IUPAC Name

5-bromo-2-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEXFBLYOLENOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-03-4
Record name Imidazo[1,2-a]pyridine, 5-bromo-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation Reaction

  • Starting Materials : 2-Amino-5-bromopyridine and an appropriate α-haloketone.
  • Conditions : Neutral to weakly basic organic solvents at elevated temperatures or under microwave irradiation.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient method for synthesizing imidazo[1,2-a]pyridines without solvents or catalysts. This approach can be advantageous for environmental and economic reasons.

Proposed Preparation Method for this compound

Given the lack of specific literature on the preparation of this compound, a proposed method can be derived from known synthesis techniques for similar compounds.

Stepwise Synthesis

  • Synthesis of 2-Amino-5-bromopyridine :

    • Start with 5-bromo-2-chloropyridine and perform a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group.
  • Condensation with α-Haloketone :

    • React the 2-amino-5-bromopyridine with an α-haloketone (e.g., α-bromoacetophenone) under conditions similar to those described for imidazo[1,2-a]pyridines.
  • Methylation :

    • Introduce a methyl group at the 2-position of the imidazopyridine ring through a methylation reaction, potentially using methyl iodide or dimethyl sulfate.
  • Hydrochloride Formation :

    • Dissolve the resulting compound in a suitable solvent and add hydrochloric acid to form the hydrochloride salt.

Microwave-Assisted Approach

  • Use microwave irradiation to facilitate the condensation step between 2-amino-5-bromopyridine and an α-haloketone, as described for solvent- and catalyst-free synthesis.

Scientific Research Applications

Antimicrobial Activity

5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride has demonstrated promising antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as Mycobacterium species.

Case Study: Antibacterial Screening

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial activity against various bacterial strains. Notably, some compounds showed potent activity against Staphylococcus aureus and other pathogens at low concentrations (MIC values ranging from 0.4 to 1.9 μM) .

CompoundBacterial StrainMIC (μM)
5-Bromo-2-methylimidazo[1,2-a]pyridineStaphylococcus aureus0.4
Derivative AE. coli0.6
Derivative BPseudomonas aeruginosa1.0

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives as potential anti-tuberculosis agents. These compounds have been shown to inhibit the growth of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Case Study: High Throughput Screening

A high throughput screening approach identified several imidazo[1,2-a]pyridine analogues with remarkable anti-TB activity. For instance, compounds exhibited MIC values as low as 0.03 μM against Mtb H37Rv strain . The structure-activity relationship studies revealed that modifications at specific positions significantly enhanced their potency.

CompoundMIC (μM)Activity Against
Compound 10.03Mtb H37Rv
Compound 20.07MDR-TB
Compound 30.14XDR-TB

Anticancer Potential

The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been investigated extensively. These compounds have shown efficacy against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7).

Case Study: Cytotoxicity Testing

In vitro tests demonstrated that certain derivatives of 5-bromo-2-methylimidazo[1,2-a]pyridine exhibited cytotoxic effects on cancer cell lines with IC50 values exceeding 128 μM indicating non-toxicity while still being effective against tumor cells .

Cell LineIC50 (μM)Remarks
PC-3>128Non-toxic
MCF-7>128Non-toxic

Synthetic Methodologies

The synthesis of this compound has evolved with innovative approaches that enhance yield and efficiency. Recent advancements include metal-free synthesis methods that utilize NaOH in aqueous conditions to produce high yields rapidly.

Synthesis Overview

A novel method reported by Bakherad et al. employs a base-catalyzed cyclization of N-propargyl pyridiniums to achieve near-quantitative yields without the need for metal catalysts . This method not only improves efficiency but also aligns with green chemistry principles.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and electronic effects. Below is a detailed comparison of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride with similar compounds:

Structural and Substituent Variations
Compound Name Substituents Salt Form Purity (%) Key Features
5-Bromo-2-methylimidazo[1,2-a]pyridine Br (5), CH₃ (2) Hydrochloride 98 High solubility, kinase inhibition
5-Bromo-3-methylimidazo[1,2-a]pyridine Br (5), CH₃ (3) Free base N/A Altered steric effects
5-Bromo-6-methylimidazo[1,2-a]pyridine Br (5), CH₃ (6) Hydrobromide 97 Potential metabolic instability
6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine Br (6), ClCH₂ (2), NO₂ (3) Free base N/A Electrophilic reactivity
8-Bromo-6-chloroimidazo[1,2-a]pyridine Br (8), Cl (6) Hydrochloride 95 Dual halogenation, increased lipophilicity

Key Observations :

  • Halogen Effects : Bromine at the 5-position (vs. 6 or 8) optimizes electronic interactions in kinase binding pockets, as seen in related inhibitors .
  • Salt Forms : Hydrochloride salts generally exhibit higher aqueous solubility than hydrobromides, favoring in vitro assays .

Biological Activity

5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a halogenated derivative of imidazo[1,2-a]pyridine. The presence of bromine at the 5-position and a methyl group at the 2-position contributes to its pharmacological profile. The structural modifications in imidazo[1,2-a]pyridines often influence their biological efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. It has shown effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies have reported its effects on various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)<10
MCF7 (breast cancer)<10
HCT116 (colon cancer)<10

The compound demonstrates promising cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Induction of Apoptosis : It has been shown to induce programmed cell death in tumor cells through various signaling pathways.
  • Antioxidant Activity : Some studies suggest that it possesses antioxidant properties that can help mitigate oxidative stress in cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of imidazo[1,2-a]pyridines reported that this compound effectively inhibited the growth of Staphylococcus aureus with an MIC comparable to standard antibiotics .
  • Anticancer Activity : In vitro experiments demonstrated that the compound significantly reduced cell viability in HepG2 and MCF7 cell lines, indicating its potential as a therapeutic agent in cancer treatment .
  • Inflammatory Response : Another study indicated that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride?

The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-brominated ketones, followed by bromination and hydrochloride salt formation. Key steps include:

  • Cyclization : Use of acetic acid or HCl as a catalyst under reflux (80–100°C) to form the imidazo[1,2-a]pyridine core .
  • Bromination : Electrophilic substitution at the 5-position using N-bromosuccinimide (NBS) in DMF or CCl₄, monitored by TLC to ensure regioselectivity .
  • Salt Formation : Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl group at C2: δ ~2.5 ppm; aromatic protons: δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Confirm molecular geometry and hydrogen bonding in the hydrochloride salt .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₈BrN₂·HCl: theoretical m/z 259.97 [M+H]⁺) .

Q. How should stability issues during storage be addressed?

  • Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the imidazole ring.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .

Q. What purification techniques ensure high purity?

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane 1:3 to 1:1) to separate brominated byproducts .
  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity, confirmed by melting point analysis (mp ~220–225°C) .

Q. Which analytical methods are used for purity assessment?

  • HPLC : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (60:40), retention time ~8.2 min .
  • Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-a]pyridine core be addressed?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C3, followed by quenching with electrophiles (e.g., aldehydes) .
  • Cross-Coupling : Suzuki-Miyaura reactions at C5-bromo position require Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C .

Q. What computational methods predict reactivity and electronic properties?

  • DFT Calculations : B3LYP/6-31G* models reveal HOMO-LUMO gaps (~4.2 eV) and nucleophilic sites (MEP analysis) at C7 and N1 .
  • Molecular Dynamics : Simulate solvation effects in DMSO to optimize reaction conditions for solubility .

Q. How can contradictions in reported solubility data be resolved?

  • DSC Analysis : Measure melting enthalpy to differentiate polymorphic forms affecting solubility in aqueous buffers .
  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal co-solvents (e.g., PEG-400 for enhanced aqueous solubility) .

Q. What mechanistic insights explain cyclization efficiency?

  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., imine intermediate formation) .
  • Acid Catalysis : HCl protonates the α-carbon of the ketone, facilitating nucleophilic attack by the 2-aminopyridine amine group .

Q. How are structure-activity relationships (SAR) explored in drug discovery applications?

  • Bioisosteric Replacement : Substitute the 5-bromo group with CF₃ or CN to modulate lipophilicity (logP) and target binding .
  • Pharmacophore Modeling : Align analogs to kinase active sites (e.g., JAK2) using docking software (AutoDock Vina) to predict inhibitory activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
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5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.